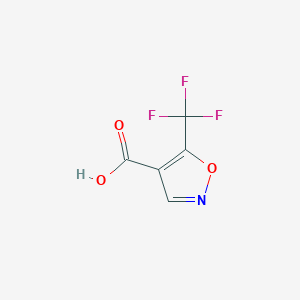

5-(Trifluoromethyl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUARVBJHGGPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 5-CF3-Isoxazole-4-Carboxylic Acid

This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for 5-trifluoromethylisoxazole-4-carboxylic acid . It is designed for medicinal chemists and process scientists requiring precise control over synthesis, purification, and formulation.

Executive Summary

5-Trifluoromethylisoxazole-4-carboxylic acid is a critical fluorinated building block in medicinal chemistry, often employed to introduce the trifluoromethylisoxazole motif—a bioisostere for amide or phenyl groups with improved metabolic stability.

Its solubility behavior is governed by two competing structural features:

-

The Carboxylic Acid Moiety: Dominates crystal lattice energy through strong intermolecular hydrogen bonding (dimerization), necessitating polar protic or aprotic solvents for disruption.

-

The 5-Trifluoromethyl Group: Significantly increases lipophilicity (vs. the 5-methyl analog) and electron withdrawal, lowering the pKa and enhancing solubility in chlorinated solvents and ethers.

Key Insight: This compound exhibits a "pH-switchable" solubility profile. While sparingly soluble in neutral water, it dissolves instantly in aqueous base and can be selectively precipitated or extracted by exploiting its enhanced acidity (pKa ~2.8–3.2).

Physicochemical Profile

Understanding the core parameters is essential for predicting solubility in novel solvent systems.

| Parameter | Value (Approx.) | Impact on Solubility |

| Molecular Weight | 181.07 g/mol | Low MW facilitates dissolution in polar organics. |

| LogP (Octanol/Water) | ~1.1 | Moderately lipophilic; partitions well into EtOAc/DCM from acidic water. |

| pKa (Predicted) | 2.8 – 3.2 | Critical: More acidic than benzoic acid (4.2). Requires pH < 2 for full protonation/precipitation. |

| H-Bond Donors | 1 (COOH) | Primary driver of crystal lattice stability. |

| H-Bond Acceptors | 4 (N, O, F) | Allows high solubility in H-bond donor solvents (e.g., MeOH). |

Solubility Landscape

The following data categorizes solvents by their utility in synthesis and processing.

Solubility Classifications

Estimates based on structural analogs and standard processing concentrations.

| Solvent Class | Solvents | Solubility Potential | Operational Notes |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Preferred for Reactions. Disrupts acid dimers effectively. ideal for nucleophilic substitutions or amide couplings (e.g., HATU). |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Preferred for Transfers. Good solubility, but avoid in reactions involving strong electrophiles due to nucleophilic competition. |

| Polar Aprotic | THF, Ethyl Acetate | Moderate (20–50 mg/mL) | Preferred for Workup. Excellent for extraction from acidic aqueous phases. THF is suitable for reduction reactions. |

| Chlorinated | DCM, Chloroform | Moderate (10–30 mg/mL) | Variable. Solubility is enhanced by the CF3 group compared to non-fluorinated analogs. May require mild heating. |

| Aromatic | Toluene | Low (<10 mg/mL) | Preferred for Crystallization. Often requires heating to reflux to dissolve; precipitates upon cooling. |

| Aliphatic | Hexanes, Heptane | Insoluble | Antisolvent. Use to crash out the product from EtOAc or DCM solutions. |

| Aqueous | Water (Neutral/Acid) | Insoluble | Precipitation Medium. Product crashes out at pH < 2. |

| Aqueous | Water (Basic, pH > 8) | High (as carboxylate) | Purification Medium. Dissolves as the sodium/potassium salt. |

Mechanistic Insights & Protocols

The "Acid-Base Swing" Purification Protocol

Because the CF3 group lowers the pKa of the carboxylic acid, this molecule can be purified from non-acidic impurities (like starting esters or decarboxylated byproducts) using a precise pH swing.

Protocol:

-

Dissolution: Dissolve crude material in 0.5 M NaHCO₃ or 1 M NaOH (Target pH 9–10). The solution should be clear.

-

Wash: Extract the aqueous layer with DCM or Ethyl Acetate . Discard the organic layer (contains non-acidic impurities).

-

Acidification (Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 6 M HCl dropwise.

-

Note: Due to the electron-withdrawing CF3, the acid is stronger. You must acidify to pH 1–2 to ensure complete precipitation. Stopping at pH 4 (common for alkyl acids) may leave significant product in solution.

-

-

Isolation: Extract the milky suspension with Ethyl Acetate (3x) or filter the precipitate if solid formation is crystalline.

Recrystallization Strategy

Direct recrystallization is often superior to chromatography for this building block.

-

System A (Standard): Toluene/Acetic Acid (98:2) .

-

Heat to reflux. The small amount of acetic acid disrupts the hydrogen bond dimers, increasing solubility at high temperatures.

-

Cool slowly to 0°C. The compound crystallizes as high-purity needles.

-

-

System B (Alternative): Ethanol/Water .

-

Dissolve in minimum hot Ethanol. Add warm water until turbidity persists. Cool to 4°C.[1]

-

Visualizations

Figure 1: Solvent Selection Decision Tree

A logic flow for selecting the correct solvent based on the intended chemical operation.

Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

Figure 2: The Acid-Base Purification Workflow

Visualizing the pH-dependent solubility switch.

Caption: Purification workflow exploiting the acidity of the 5-CF3-isoxazole moiety.

References

-

Chem-Impex International. "5-(Trifluoromethyl)isoxazole-4-carboxylic acid Product Page." Chem-Impex Catalog. Accessed February 28, 2026. Link

-

National Center for Biotechnology Information. "4-(Trifluoromethyl)isoxazole-5-carboxylic acid (Compound Summary)." PubChem. Accessed February 28, 2026. Link

-

Google Patents. "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1)." Patents.google.com. (Describes analogous recrystallization in Toluene/Acetic Acid). Link

-

Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[2] Tetrahedron Letters, 2018.[2] (Reference for pKa prediction of fluorinated acids). Link[2]

-

Sigma-Aldrich. "3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid Product Specification." SigmaAldrich.com. Accessed February 28, 2026. Link

Sources

Physicochemical Profiling: Lipophilicity and Acidity of 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 5-(trifluoromethyl)isoxazole-4-carboxylic acid represents a high-value scaffold, particularly for fragment-based drug discovery (FBDD) and as a bioisostere for phenyl-carboxylic acids.[1] Its utility stems from the unique interplay between the electron-withdrawing trifluoromethyl (

This technical guide provides a rigorous analysis of the lipophilicity (LogP/LogD) and acidity (

Structural Determinants of Lipophilicity

To accurately determine the partition coefficient, one must first understand the electronic environment governing the molecule. The lipophilicity of this molecule is not a static number; it is a dynamic property influenced heavily by the orthogonal electronic effects of its substituents.

The Fluorine Effect ( )

The trifluoromethyl group at the C5 position is the primary driver of lipophilicity in this scaffold.

-

Hydrophobicity: The

group typically adds -

Metabolic Stability: The C-F bond strength (

) blocks metabolic oxidation at the C5 position, a common liability in non-fluorinated isoxazoles.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

The Acidic Warhead (COOH)

The carboxylic acid at C4 is the solubility handle.

-

Ionization: At physiological pH (7.4), this group will be largely deprotonated (anionic).[1]

-

Intramolecular Effects: The proximity of the electron-withdrawing

group (at C5) to the carboxylic acid (at C4) exerts a negative inductive effect (-I), stabilizing the carboxylate anion. This likely lowers thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> compared to unsubstituted isoxazole-4-carboxylic acid.

Theoretical vs. Predicted Values

While proprietary experimental data varies by formulation, consensus QSAR (Quantitative Structure-Activity Relationship) models provide the following baseline for the neutral species:

| Property | Value Range | Confidence | Determinant Factor |

| cLogP (Neutral) | 1.45 – 1.90 | High | |

| 3.2 – 3.8 | Med-High | Inductive effect of | |

| LogD (pH 7.4) | -1.5 – -0.8 | High | >99.9% Ionization at physiological pH |

| MW | 181.07 g/mol | Exact | Fragment-like space |

Note: The isomer 4-(trifluoromethyl)isoxazole-5-carboxylic acid has a computed XLogP3 of 1.1 [1].[1][2] The 5-CF3, 4-COOH regioisomer is predicted to be slightly more lipophilic due to the vector alignment of the dipole moments.

Experimental Determination Protocols

As a Senior Application Scientist, I recommend a biphasic approach to validation: Potentiometric Titration (to fix the

Protocol A: Potentiometric Determination

Before measuring LogP, you must know the exact

-

Preparation: Dissolve 1-2 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster) with minimal methanol (<5%) if solubility is poor.

-

Titration: Titrate with 0.5 M KOH under inert gas (

) atmosphere to prevent carbonate formation. -

Data Analysis: Use the Bjerrum plot method.[1] The inflection point indicates the thermodynamic

.-

Expected Result: A sharp inflection around pH 3.5.[1]

-

Protocol B: Lipophilicity via RP-HPLC (High Throughput)

The traditional "Shake-Flask" method is slow and prone to emulsion errors with fluorinated compounds.[1] RP-HPLC is the industry standard for this scaffold.[1]

-

Column: C18 end-capped stationary phase (e.g., Agilent Zorbax Eclipse).[1]

-

Mobile Phase: Methanol/Water buffered at pH 3.0 (using ammonium formate/formic acid).[1]

-

Calibration: Run a set of standards with known LogP values (e.g., Toluene, Acetophenone, Benzoic Acid).

-

Calculation:

Visualization of Physicochemical Interactions

The following diagram illustrates the electronic interplay and the experimental workflow required to accurately profile this molecule.

Figure 1: Structural Activity Relationship (SAR) map detailing how the trifluoromethyl and carboxylic acid moieties exert opposing forces on the net lipophilicity.[1]

Implications for Drug Design (LogD vs. pH)

For a researcher, the LogD (Distribution Coefficient) is often more relevant than LogP.[1] Because this compound is an acid with a predicted

The Lipophilicity Profile[4]

-

Stomach (pH 1.5): The molecule is protonated (neutral).[1]

-

Behavior: High membrane permeability.[1] LogD

LogP (

-

-

Blood/Cytosol (pH 7.4): The molecule is ionized (anionic).[1]

-

Behavior: Low membrane permeability (passive), high water solubility.[1] LogD drops to

.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Application in Scaffold Hopping

This molecule is frequently used to replace phenyl-acetic acid or benzoic acid moieties.[1]

-

Advantage: The isoxazole ring reduces the overall aromatic ring count (improving "Escape from Flatland") while the

maintains the lipophilic bulk required to fill hydrophobic pockets in enzymes (e.g., Kinases or GPCRs). -

Caution: The high acidity means it may suffer from "ion trapping" (accumulation in compartments with higher pH) or rapid renal clearance unless masked as a prodrug (ester) or used in a zwitterionic construct.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68758272, 4-(Trifluoromethyl)isoxazole-5-carboxylic acid. Retrieved February 28, 2026 from [Link]

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text for substituent constants

values of -

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

- Comer, J., & Tam, K. (2001).Lipophilicity Profiles: Theory and Measurement. Pharmacokinetic Optimization in Drug Research. (Source for potentiometric pKa/LogP protocols).

Sources

- 1. 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | C22H25N5O5 | CID 16805315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)isoxazole-5-carboxylic acid | C5H2F3NO3 | CID 68758272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Quality Assurance of 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid

The following technical guide is structured to provide actionable intelligence for drug development professionals sourcing 5-(Trifluoromethyl)isoxazole-4-carboxylic acid . It moves beyond a simple vendor list to establish a technical qualification framework based on synthesis routes, impurity profiling, and supply chain risk mitigation.

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, CMC Leads, Procurement Managers in Drug Discovery.

Executive Summary: The Fluorinated Scaffold

This compound (CAS: 1094702-34-7 ; related ester CAS: 119812-55-4) is a high-value heterocyclic building block.[1] It serves as a bioisostere to the 5-methylisoxazole core found in Leflunomide (an antirheumatic) and Teriflunomide (for multiple sclerosis).

The substitution of the methyl group with a trifluoromethyl (

-

Metabolic Stability: Blocks metabolic oxidation at the C5 position.

-

Lipophilicity: Increases

, potentially improving membrane permeability. -

Electronic Effects: The strong electron-withdrawing nature of the

group increases the acidity of the carboxylic acid and alters the reactivity of the C4 position for subsequent amide coupling.

Critical Sourcing Warning: Unlike its methyl analog, this compound is prone to regioisomeric contamination and decarboxylation if not manufactured and stored correctly. This guide outlines how to qualify suppliers based on these technical risks.

Synthesis-Driven Supplier Selection (The "Expertise" Pillar)

To validate a supplier, you must understand how they make the compound. The synthesis route dictates the impurity profile.

Route A: The Claisen-Cyclization (Industrial Standard)

Most scalable suppliers utilize a two-step cyclization starting from ethyl 4,4,4-trifluoroacetoacetate .

-

Condensation: Ethyl 4,4,4-trifluoroacetoacetate reacts with triethyl orthoformate (TEOF) and acetic anhydride to form the ethoxymethylene intermediate.

-

Cyclization: Reaction with hydroxylamine (

). -

Hydrolysis: Conversion of the ester to the free acid.

The Risk: Regioselectivity.[2][3][4][5][6][7] The reaction can yield two isomers:[2]

Why it happens: The nucleophilic attack of hydroxylamine is sensitive to pH and temperature. The

Route B: [3+2] Cycloaddition (Academic/Small Scale)

Some boutique suppliers may use the cycloaddition of nitrile oxides with trifluoromethyl alkynes. While this route is highly convergent, it often uses copper catalysts (trace metal contamination risk) and is difficult to scale beyond gram quantities.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the critical control points in the manufacturing process.

Caption: Critical Process Parameters (CPPs) in the synthesis of 5-(CF3)isoxazole-4-carboxylic acid. Note the bifurcation at the cyclization step.

Commercial Supplier Landscape

Suppliers are categorized by their ability to manage the risks identified above.

Tier 1: Primary Manufacturers (Bulk/GMP Capable)

These vendors likely perform the synthesis in-house and can provide detailed impurity profiles including regioisomer analysis.

| Supplier | HQ Location | Scale Capability | Key Strength |

| Fluorochem | UK | kg - MT | Specializes in fluorinated heterocycles. High reliability for F-NMR data. |

| Enamine | Ukraine/Latvia | g - kg | Massive building block inventory; strong synthesis expertise in isoxazoles. |

| Apollo Scientific | UK | kg | Strong documentation and QA for fluorochemicals. |

| Oakwood Chemical | USA | g - kg | Domestic US stock; fast turnaround for initial screening. |

Tier 2: Catalog Aggregators & Boutique Synthesis

Suitable for early R&D (mg to g scale). Verify if they re-test stock or drop-ship.

-

Chem-Impex Int'l: Good for rapid acquisition of small amounts (1g - 25g).

-

Combi-Blocks: Often has competitive pricing on heterocyclic building blocks.

-

MilliporeSigma (AldrichCPR): High trust, but often higher cost; typically re-sells from Tier 1 sources for this specific niche.

Technical Qualification Protocol (The "Trustworthiness" Pillar)

Do not accept a Certificate of Analysis (CoA) at face value. The presence of the

Step 1: The "Fluorine Fingerprint" (19F-NMR)

This is the most critical test. Proton NMR (

-

Protocol: Dissolve 10 mg in DMSO-

. Run uncoupled -

Acceptance Criteria:

-

Target Peak: Single singlet around

to -

Regioisomer Check: Look for a smaller peak shifted by

ppm. The magnetic environment of a 3-CF3 vs. 5-CF3 is distinct due to the proximity to the ring oxygen vs. nitrogen. -

Purity: Integration of the main peak should be

of total fluorine signal.

-

Step 2: Decarboxylation Check (HPLC)

Isoxazole-4-carboxylic acids are thermally unstable. If the shipment was not cold-chained, it may have partially decarboxylated to 5-(trifluoromethyl)isoxazole .

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase: Water (

Formic Acid) / Acetonitrile ( -

Detection: UV at 254 nm.

-

Failure Mode: Appearance of a less polar peak (longer retention time) corresponding to the decarboxylated species (loss of

increases lipophilicity).

Step 3: Storage & Handling

-

Requirement: The compound must be stored at 0–8°C (or -20°C for long term).

-

Incoming Inspection: Verify the shipping container included ice packs or dry ice. If received at ambient temperature in summer months, reject the lot or immediately re-test via HPLC.

Visualization: Supplier Qualification Workflow

Caption: Decision tree for incoming quality control. 19F-NMR is prioritized to detect regioisomeric impurities early.

References

-

Pattanayak, P., et al. (2023).[7] "Metal-Free, Cascade Regio- and Stereoselective Trifluoromethyloximation... of 4-(Trifluoromethyl)isoxazoles." The Journal of Organic Chemistry. (Discusses regioselectivity mechanisms).

- Stephens, C. E., et al. (2001). "Synthesis of 5-(Trifluoromethyl)isoxazoles." Journal of Heterocyclic Chemistry. (Foundational synthesis routes for CF3-isoxazoles).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20222357 (this compound). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones: Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 11. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: 5-(Trifluoromethyl)isoxazole-4-Carboxylic Acid in Peptide Synthesis

This Application Note is designed for researchers utilizing 5-(trifluoromethyl)isoxazole-4-carboxylic acid (TFMI-COOH) in peptide synthesis. This molecule is a specialized heterocyclic building block, primarily used as an N-terminal capping agent or a peptidomimetic scaffold to introduce metabolic stability and lipophilicity via the trifluoromethyl (

Introduction & Mechanistic Rationale

The incorporation of This compound into peptide sequences serves two primary medicinal chemistry objectives:

-

Bioisosterism: The isoxazole ring acts as a rigid bioisostere for amide bonds or phenyl rings, constraining peptide conformation.

-

Fluorine Effect: The 5-

group exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.54 $), lowering the

Critical Consideration: Unlike amino acids, this molecule lacks an

Chemical Properties & Pre-Synthesis Handling[1][2]

| Property | Specification | Implication for Synthesis |

| Formula | MW: 181.07 g/mol | |

| Acidity ( | More acidic than Fmoc-amino acids. Deprotonates readily; activated esters are highly reactive. | |

| Solubility | Soluble in DMF, DMSO, MeOH. | Compatible with standard SPPS solvents. |

| Stability | Stable to TFA (Cleavage) and Piperidine (Deprotection).[1] | Compatible with Fmoc/tBu protocols. Avoid strong reducing conditions (e.g., |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Integration

This protocol describes the N-terminal capping of a resin-bound peptide.[2]

Reagents & Materials

-

Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) is preferred due to the electron-deficient nature of the acid.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology

1. Resin Preparation (Fmoc Removal) Ensure the N-terminal amino acid is fully deprotected.

-

Wash resin

with DMF. -

Treat with 20% Piperidine/DMF (

min). -

Wash resin

with DMF to remove all traces of piperidine (Critical: Piperidine can form adducts with activated isoxazoles).

2. Activation (Pre-activation is NOT recommended) Due to the high reactivity of the electron-deficient active ester, in situ activation is best to prevent hydrolysis.

-

Calculate Stoichiometry: Use 3.0 equivalents of TFMI-COOH relative to resin loading.

-

Dissolve: Dissolve TFMI-COOH (3 eq) and HATU (2.9 eq) in minimum DMF.

-

Add Base: Add DIPEA (6 eq) immediately before adding to the resin. The solution should turn yellow.

3. Coupling Reaction

-

Add the activated mixture to the resin.

-

Agitate: Shake at room temperature for 45–60 minutes .

-

Note: The

group adds steric bulk. If coupling to a hindered residue (e.g., N-Me-AA, Proline, Valine), extend time to 2 hours or perform a double coupling.

-

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Blue beads: Incomplete coupling

Repeat Step 3. -

Colorless beads: Complete coupling.

-

4. Washing & Cleavage [1]

-

Wash resin

DMF, -

Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Time: 2 hours. The isoxazole ring and

group are stable in 95% TFA. -

Precipitate in cold diethyl ether and centrifuge.

Visualization: SPPS Workflow

Caption: Workflow for N-terminal capping with this compound.

Protocol 2: Solution-Phase Coupling

For modifying side chains or synthesizing small peptidomimetics in solution.

Methodology

-

Dissolution: Dissolve the amine component (1.0 eq) in DCM or DMF.

-

Activation: Add TFMI-COOH (1.1 eq), EDC

HCl (1.2 eq), and HOBt (1.2 eq).-

Why EDC? Water-soluble urea byproduct simplifies purification.

-

-

Base: Add NMM (N-methylmorpholine, 2.5 eq).

-

Reaction: Stir at RT for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/EDC), sat.

(removes unreacted acid), and Brine.

Quality Control & Characterization

When analyzing the final peptide, look for these specific markers:

-

HPLC: The

group is highly lipophilic. Expect a significant increase in retention time (Right-shift) compared to the non-capped peptide. -

Mass Spectrometry (ESI):

-

Mass shift:

Da (Acid)

-

-

NMR (

): This is the definitive test.-

Expect a singlet around -60 to -65 ppm (relative to

). This peak confirms the integrity of the

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Coupling Yield | Steric hindrance from | Switch to Oxyma/DIC at |

| Epimerization of adjacent AA | Over-activation of the acidic isoxazole. | Use TMP (2,4,6-trimethylpyridine) as a milder base instead of DIPEA. |

| Precipitation | High lipophilicity of the capped peptide. | Use DCM/DMF (1:1) mixture for the final coupling step to maintain solubility. |

Visualization: Decision Logic for Optimization

Caption: Decision tree for troubleshooting coupling inefficiencies.

References

-

Isoxazole Building Blocks in Medicinal Chemistry

-

Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

-

-

Peptide Coupling Reagents (HATU/Oxyma)

-

El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. Link

-

-

Fluorine in Peptide Chemistry

-

General SPPS Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid | MDPI [mdpi.com]

- 4. pentelutelabmit.com [pentelutelabmit.com]

Application Note: Strategic Esterification of Isoxazole-4-Carboxylic Acids

[1]

Executive Summary

Isoxazole-4-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for immunomodulators (e.g., Leflunomide), COX-2 inhibitors (e.g., Valdecoxib), and semi-synthetic antibiotics.[1] Esterification of the C4-carboxylic acid is a pivotal transformation, often required to modulate lipophilicity for prodrug design or to activate the carboxylate for subsequent amidation.

While the isoxazole ring is aromatic, it possesses a unique "dual nature" of stability.[2] It is generally robust under acidic conditions but displays specific vulnerabilities to reductive environments (N–O bond cleavage) and strong nucleophilic attack at the C5 position. This guide provides three field-validated protocols for esterification, selected based on substrate sensitivity and scale, ensuring high yields without compromising ring integrity.

Strategic Decision Matrix

Before selecting a protocol, the stability of the specific isoxazole substitution pattern must be assessed. Use the following logic flow to determine the optimal method.

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate properties.

Critical Mechanistic Considerations

Ring Stability & The N-O Bond

The isoxazole ring contains a weak N–O bond (bond energy ~55 kcal/mol).

-

Avoid: Catalytic hydrogenation (H2/Pd-C) or dissolving metal reductions (Na/NH3) during workup or subsequent steps, as these will cleave the ring to form

-amino enones [1]. -

Avoid: Strong nucleophiles (e.g., hydroxide, alkoxides) at high temperatures (>100°C) if the C5 position is unsubstituted, as this can lead to ring opening or rearrangement [2].

Electronic Effects at C4

The C4 position is electron-rich relative to C3/C5 but sterically flanked.[1] The carboxylic acid at C4 is conjugated with the ring's

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (The "Standard")

Best for: Simple esters (Methyl, Ethyl), Scale-up, Robust substrates. Mechanism: In situ generation of acid chloride and anhydrous HCl.

Reagents:

-

Isoxazole-4-carboxylic acid (1.0 equiv)[1]

-

Thionyl Chloride (SOCl2) (1.5 – 2.0 equiv)

-

Alcohol (MeOH or EtOH) (Solvent/Reagent, 10-20 volumes)

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Ar balloon).

-

Solvent Charge: Charge the alcohol (e.g., Methanol) and cool to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride dropwise over 15–30 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).

-

Addition: Add the isoxazole-4-carboxylic acid in one portion.

-

Reaction: Remove the ice bath.

-

For Methyl Esters: Stir at Room Temperature (RT) for 3–6 hours.

-

For Ethyl/Propyl Esters: Heat to reflux (60–80°C) for 2–4 hours.

-

-

Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS. The acid spot will disappear; the ester is usually less polar (higher Rf).

-

Workup:

-

Purification: Often not required. Recrystallization from Hexane/EtOAc if necessary.

Note: This method avoids water entirely, preventing hydrolysis of the formed ester.

Method B: Base-Mediated Alkylation (The "Mild" Route)

Best for: Acid-sensitive substrates (e.g., containing Boc-amines), Late-stage functionalization.[1] Mechanism: S_N2 nucleophilic substitution of the carboxylate anion on an alkyl halide.

Reagents:

-

Isoxazole-4-carboxylic acid (1.0 equiv)[1]

-

Alkyl Halide (MeI, EtI, Benzyl Bromide) (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (1.5 – 2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone (5-10 volumes)

Protocol:

-

Dissolution: Dissolve the carboxylic acid in DMF at RT.

-

Deprotonation: Add K2CO3 (finely ground). Stir for 15 minutes to ensure formation of the carboxylate salt.

-

Alkylation: Add the Alkyl Halide dropwise.

-

Caution: Methyl Iodide is toxic and volatile. Use a fume hood.

-

-

Reaction: Stir at RT for 4–12 hours. If reaction is sluggish (due to steric bulk), heat to 40–50°C.

-

Warning: Do not exceed 80°C to avoid potential decarboxylation or base-mediated ring degradation [3].

-

-

Workup:

-

Dilute with Water (5x reaction volume) and extract with EtOAc (3x).[4]

-

Critical Step: Wash organic layer thoroughly with Water and LiCl solution (to remove DMF).

-

Dry over MgSO4 and concentrate.

-

Method C: Steglich Esterification (Coupling)

Best for: Complex/Chiral alcohols, "Precious" cargo, mildest conditions.

Reagents:

-

Isoxazole-4-carboxylic acid (1.0 equiv)[1]

-

Alcohol (R-OH) (1.0 – 1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[1]

-

Solvent: DCM (Dichloromethane)

Protocol:

-

Dissolve Acid, Alcohol, and DMAP in DCM at 0°C.

-

Add DCC/EDC in one portion.

-

Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup:

-

If DCC was used: Filter off the precipitated DCU (dicyclohexylurea) urea byproduct.

-

Wash filtrate with 0.5N HCl (to remove DMAP), then NaHCO3.

-

-

Purification: Column chromatography is usually required to remove urea traces.

Comparative Data & Troubleshooting

Table 1: Method Comparison

| Feature | Method A (Acid Chloride) | Method B (Alkylation) | Method C (Coupling) |

| Yield (Typical) | 85 – 98% | 80 – 95% | 70 – 90% |

| Reaction pH | Highly Acidic (<1) | Basic (8-10) | Neutral (~7) |

| Temp Range | 0°C to Reflux | RT to 50°C | 0°C to RT |

| Atom Economy | High | Moderate (Halide waste) | Low (Urea waste) |

| Key Risk | Acid-labile group cleavage | O- vs N-alkylation (rare) | Removal of urea byproduct |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Method A) | Moisture in solvent/reagents | Use anhydrous MeOH/EtOH; ensure drying tube is active.[1] |

| Ring Cleavage | Reductive conditions or strong base | Ensure no reducing agents are present. Switch from NaOH/KOH to K2CO3 (Method B). |

| Substrate Insolubility | Zwitterionic nature of amino-isoxazoles | Use Method A (Acid helps solubility) or use DMF as solvent in Method B. |

| Byproduct Formation | Decarboxylation | Avoid heating >100°C. Isoxazole-4-COOH can decarboxylate under extreme thermal stress.[1] |

References

-

BenchChem. (2025).[2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

-

Speroni, G. (1962). The Chemistry of Heterocyclic Compounds, Isoxazoles.[2][3][5][6][7][8][9] Wiley-Interscience. (Foundational text on ring stability).

-

Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide Intermediate).[1][10] US20030139606A1. Retrieved from

-

Common Organic Chemistry. (2024). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[11] Retrieved from

-

Niou, C-S., & Natale, N. R. (1986). Synthesis, Metalation and Electrophilic Quenching of Alkyl-Isoxazole-4-Tertiary Carboxamides. Heterocycles, 24(2).[3][12] (Discusses C5 deprotonation risks).

Disclaimer: These protocols involve hazardous chemicals (Thionyl chloride, Alkyl halides). All work must be performed in a chemical fume hood with appropriate PPE.

Sources

- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl 5-ethylisoxazole-4-carboxylate | Benchchem [benchchem.com]

- 8. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 12. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]

Application Note: Synthesis of Leflunomide Analogs via Trifluoromethyl Isoxazole Scaffolds

Executive Summary & Scientific Rationale

Leflunomide (Arava) is a disease-modifying antirheumatic drug (DMARD) that functions as a prodrug. Its active metabolite, Teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine synthesis. The core pharmacophore is an isoxazole ring substituted with a methyl group at the 5-position and a carboxamide at the 4-position.

This guide details the synthesis of Leflunomide analogs where the labile 5-methyl group is replaced by a trifluoromethyl (

Why Trifluoromethyl? (The Bioisosteric Advantage)

Replacing a methyl group (

-

Metabolic Stability: The

bond (approx. 116 kcal/mol) is significantly stronger than the -

Lipophilicity: Introduction of fluorine increases

, potentially enhancing membrane permeability. -

Electronic Effects: The strong electron-withdrawing nature of

alters the pKa of the isoxazole ring and the acidity of the amide proton, potentially strengthening hydrogen bonding interactions within the DHODH binding pocket.

Retrosynthetic Analysis

The synthesis of the target analog,

Figure 1: Retrosynthetic disconnection showing the derivation of the

Experimental Protocols

Safety Precaution: Fluorinated Intermediates

-

Volatility: Trifluoromethyl ketones and esters are often volatile. Avoid high-vacuum drying for extended periods.

-

Reactivity: The acid chloride intermediate is highly moisture-sensitive.

-

Toxicity: Handle all aniline derivatives in a fume hood; they are potential methemoglobinemia inducers.

Protocol A: Synthesis of the Isoxazole Core

Objective: Synthesis of Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate. Mechanism: Claisen-type condensation followed by regioselective cyclization.

Reagents:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)

-

Triethyl orthoformate (1.5 equiv)

-

Acetic anhydride (2.0 equiv)

-

Hydroxylamine hydrochloride (1.1 equiv)

-

Sodium acetate (1.1 equiv)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (20 mmol), triethyl orthoformate (30 mmol), and acetic anhydride (40 mmol).

-

Reflux: Heat the mixture to reflux (

oil bath) for 4–6 hours. Monitor by TLC (or GC-MS) for the disappearance of the starting keto-ester. The product is the intermediate enol ether: ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. -

Concentration: Remove volatiles (excess orthoformate/acetic anhydride) under reduced pressure. Note: Do not overheat; the intermediate is sensitive.

-

Cyclization Preparation: Dissolve the oily residue in Ethanol (50 mL).

-

Reagent Addition: In a separate beaker, dissolve Hydroxylamine hydrochloride (22 mmol) and Sodium acetate (22 mmol) in a minimum amount of water (

). -

Cyclization: Add the hydroxylamine solution to the ethanolic intermediate. Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Expert Insight: The

group makes the carbonyl highly electrophilic. Standard heating ensures the thermodynamically stable 5-

-

-

Workup: Evaporate ethanol. Dilute residue with water and extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).

-

Validation:

NMR should show a singlet around -60 to -65 ppm.

-

Protocol B: Hydrolysis and Activation

Objective: Conversion of the ester to the acid chloride.

-

Hydrolysis: Dissolve the ester from Protocol A in a 1:1 mixture of THF/Water. Add LiOH (2.0 equiv). Stir at RT until TLC shows consumption of ester (approx. 2-3 hours). Acidify with 1M HCl to pH 2. Extract, dry, and concentrate to yield 5-(trifluoromethyl)isoxazole-4-carboxylic acid.

-

Chlorination: Suspend the dry acid (10 mmol) in Thionyl Chloride (

, 5 mL). Add 1 drop of DMF (catalyst). -

Reflux: Heat to reflux for 3 hours. The solid should dissolve, and gas evolution (

, HCl) will cease. -

Isolation: Remove excess

by rotary evaporation. Add dry toluene and re-evaporate (azeotropic removal of traces). Use the crude acid chloride immediately for the next step.

Protocol C: Amide Coupling (The Analog Formation)

Objective: Synthesis of N-(4-trifluoromethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxamide.

Reagents:

-

Crude Acid Chloride (from Protocol B)

-

4-(Trifluoromethyl)aniline (1.0 equiv)

-

Triethylamine (Et3N) (1.2 equiv) or Pyridine

-

Dichloromethane (DCM, anhydrous)

Methodology:

-

Setup: Dissolve 4-(trifluoromethyl)aniline (10 mmol) and Et3N (12 mmol) in dry DCM (20 mL) under nitrogen atmosphere. Cool to

. -

Addition: Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the aniline solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench: Add water (20 mL) to quench the reaction.

-

Extraction: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted aniline), then saturated

(to remove unreacted acid), and finally brine. -

Crystallization: Concentrate the organic layer. Recrystallize the solid from Ethanol/Water or Toluene/Heptane.

Workflow Visualization

Figure 2: Experimental workflow for the synthesis of Leflunomide analogs.

Data Summary & Troubleshooting

Key Process Parameters

| Parameter | Standard Leflunomide | Reason for Difference | |

| Starting Material | Ethyl Acetoacetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Introduction of F-atoms |

| Cyclization Temp | Reflux | Reflux (Critical) | |

| Coupling Base | Et3N / Pyridine (Anhydrous) | ||

| Typical Yield | 60-70% | 45-55% | Electron-withdrawing |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Low Yield in Step 1 (Condensation).

-

Cause: Incomplete removal of ethanol/acetic acid byproduct.

-

Fix: Ensure the reaction is driven to completion by distilling off volatiles if running on a large scale, or using excess orthoformate.

-

-

Issue: Regioisomer Contamination (3-

vs 5--

Validation: Check

NMR.[2]-

Target (5-

-4-ester): Ring proton is at position 3. Typically -

Isomer (3-

-4-ester): Ring proton is at position 5. Typically

-

-

Fix: Ensure the intermediate enol ether is fully formed before adding hydroxylamine. Direct reaction of keto-ester with hydroxylamine often yields the wrong isomer.

-

References

-

Leflunomide Industrial Synthesis

-

Trifluoromethyl Isoxazole Synthesis

-

Bioisosterism (

vs-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry, 2018. Link

-

-

Orthoformate Chemistry

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl orthoformate [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Synthesis of herbicidal PPO inhibitors containing isoxazole scaffolds

As a Senior Application Scientist in agrochemical development, I have designed this application note to guide researchers through the rational design, synthesis, and validation of next-generation protoporphyrinogen IX oxidase (PPO) inhibitors utilizing isoxazole bioisosteres.

This guide abandons rigid templates in favor of a workflow-driven narrative, bridging the gap between theoretical computational design and practical bench-top execution.

Mechanistic Rationale: The PPO Inhibition Pathway

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthesis of heme and chlorophyll[1]. The herbicidal efficacy of PPO inhibitors does not stem merely from starving the plant of chlorophyll; rather, it is a lethal gain-of-function toxicity.

When PPO is inhibited, its substrate (protoporphyrinogen IX) accumulates and leaks from the chloroplast into the cytoplasm. Here, it is non-enzymatically auto-oxidized into protoporphyrin IX. Upon exposure to light, this accumulated protoporphyrin IX acts as a potent photosensitizer, generating massive amounts of reactive oxygen species (ROS) that obliterate plant cell membranes via lipid peroxidation[2].

Mechanism of action for PPO-inhibiting herbicides leading to cellular necrosis.

Rational Design: The Isoxazole Bioisostere Advantage

Historically, commercial PPO inhibitors like oxyfluorfen (a diphenyl ether) and flumioxazin (an N-phenylphthalimide) have dominated the market. However, the rise of resistant weed biotypes (e.g., Amaranthus palmeri with the G399A mutation) necessitates novel structural paradigms.

Why Isoxazole? The isoxazole ring serves as an excellent bioisostere for traditional aromatic systems. Its unique electron distribution enhances binding affinity within the PPO active site while improving metabolic stability and crop safety profiles. Recent scaffold-hopping strategies have successfully fused isoxazole/isoxazoline moieties with diphenyl ether, pyrazole, and uracil (pyrimidinedione) cores to create ultra-potent hybrids[3],[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of isoxazole and related heterocyclic scaffolds drastically improves target affinity. Below is a comparative analysis of novel hybrids versus commercial standards:

| Compound | Structural Class | Target Enzyme | IC₅₀ Value | Broadleaf Control | Crop Tolerance |

| Oxyfluorfen | Diphenyl Ether | Maize PPO | 117.9 nM | >90% (150 g/ha) | Low (Soybean injury) |

| Flumioxazin | N-phenylphthalimide | Maize PPO | 157.1 nM | >90% (150 g/ha) | Moderate |

| Compound J6.3 | Diphenyl Ether-Imide | Maize PPO | 4.7 nM | 100% (150 g/ha) | High (Cotton/Peanut) |

| Compound B14 | Pyrazole-Diphenyl Ether | NtPPO / AtHPPD | 0.51 μM / 0.12 μM | >80% (150 g/ha) | High (Cotton/Peanut) |

| Compound 6q | Uracil-Sulfonamide | NtPPO | Nanomolar | 100% (37.5 g/ha) | High |

Data aggregated from recent in vitro and greenhouse bioassays[2],[3],[4].

Self-Validating Synthetic Protocols

In my experience developing agrochemical libraries, the primary failure point in synthesizing isoxazole-linked PPO inhibitors is the dimerization of the highly reactive nitrile oxide intermediate into a furoxan byproduct. To circumvent this, the following protocol employs a strictly controlled in situ generation method coupled with self-validating visual and analytical checkpoints.

Synthetic workflow for isoxazole-containing PPO inhibitor hybrids.

Phase 1: Regioselective Construction of the Isoxazole Core

Objective: Synthesize the 3,5-disubstituted isoxazole intermediate via 1,3-dipolar cycloaddition.

-

Oxime Formation:

-

Procedure: Dissolve the starting aromatic aldehyde (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.

-

Causality: Sodium acetate buffers the reaction, freeing the hydroxylamine base without over-acidifying the solution, which would stall the nucleophilic attack.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a more polar oxime spot.

-

-

Hydroximoyl Chloride Generation:

-

Procedure: Dissolve the purified oxime in anhydrous DMF at 0°C. Add N-chlorosuccinimide (NCS, 1.1 eq) in small portions over 30 minutes. Let stir at room temperature for 1 hour.

-

Self-Validation: The reaction is self-indicating. The initial heterogeneous suspension will transition to a clear, pale-yellow solution as the hydroximoyl chloride forms.

-

-

1,3-Dipolar Cycloaddition:

-

Procedure: Cool the solution back to 0°C. Add the terminal alkyne (1.2 eq). Dilute triethylamine (Et₃N, 1.5 eq) in DMF and add it dropwise via a syringe pump over 2 hours.

-

Causality: Et₃N eliminates HCl to form the nitrile oxide. The ultra-slow addition ensures the nitrile oxide is consumed by the alkyne the moment it is generated, preventing self-dimerization.

-

Self-Validation: LC-MS will show the disappearance of the hydroximoyl chloride mass and the appearance of the cyclized isoxazole [M+H]⁺ peak.

-

Phase 2: Scaffold Hopping & SNAr Coupling

Objective: Couple the isoxazole intermediate (containing a nucleophilic phenolic -OH) to a fluorinated PPO pharmacophore (e.g., a substituted uracil or N-phenylphthalimide core).

-

Nucleophilic Aromatic Substitution (SNAr):

-

Procedure: In a dry round-bottom flask, combine the isoxazole-phenol intermediate (1.0 eq) and the fluorinated PPO core (1.05 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Stir at 80°C for 4–6 hours under an argon atmosphere.

-

Causality: DMF provides the optimal polar aprotic environment to stabilize the Meisenheimer complex transition state. K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted ring-opening of the isoxazole or uracil moieties.

-

Self-Validation: The displacement of the aryl fluoride can be tracked visually. As the reaction proceeds, potassium fluoride (KF) precipitates as a fine white solid, confirming the nucleophilic attack is successful.

-

-

Workup and Purification:

-

Procedure: Quench the reaction by pouring it into ice-cold distilled water. Extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

-

Analytical Characterization Standards

To ensure the integrity of the synthesized PPO inhibitors, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic isoxazole ring proton (if unsubstituted at C4) typically appears as a sharp singlet between δ 6.50 – 7.00 ppm. For diphenyl ether hybrids, the characteristic splitting pattern of the bridging ether aromatic protons will appear between δ 6.80 – 7.50 ppm[2].

-

HRMS (ESI): Mass accuracy must be within ±5 ppm of the calculated exact mass for the [M+H]⁺ or [M-H]⁻ ions to confirm the absence of des-halogenated byproducts, which frequently occur during SNAr reactions.

References

-

Herbicidal activity and molecular docking study of novel PPO inhibitors Source: Weed Science (Cambridge University Press) URL:[Link]

-

Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors Source: PMC (National Institutes of Health) URL:[Link]

-

Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving solubility of trifluoromethyl isoxazole acids in aqueous buffers

Here is the technical support center for improving the solubility of trifluoromethyl isoxazole acids in aqueous buffers.

Introduction: The Solubility Challenge

Welcome to the technical support center for trifluoromethyl isoxazole acids. As a Senior Application Scientist, I understand the unique challenges these compounds present. The isoxazole ring, while a valuable pharmacophore, combined with the electron-withdrawing trifluoromethyl (-CF3) group, often results in a molecule with low aqueous solubility and a pKa that can be tricky to work with. This guide provides troubleshooting strategies and in-depth explanations to help you overcome these hurdles in your research and development.

The core of the problem often lies in the interplay between the compound's pKa and the pH of the aqueous buffer. The trifluoromethyl group typically lowers the pKa of the carboxylic acid, making it more acidic than a typical carboxylic acid. While this might seem to favor deprotonation and solubility, the overall hydrophobicity of the molecule can still lead to poor solubility of the resulting carboxylate salt.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My trifluoromethyl isoxazole acid won't dissolve in a standard phosphate-buffered saline (PBS) at pH 7.4. What's my first step?

This is a very common starting problem. A neutral pH is often insufficient to fully deprotonate and solubilize these acidic compounds, especially if the molecule has other hydrophobic regions.

Answer:

Your first and most critical step is to understand the relationship between your compound's pKa and the buffer pH. The Henderson-Hasselbalch equation is your guiding principle here. For an acidic compound to be at least 99% in its more soluble, deprotonated (ionized) form, the buffer pH should be at least 2 units above the compound's pKa.

Immediate Troubleshooting Steps:

-

Determine the pKa: If the pKa of your compound is unknown, it must be determined experimentally. Potentiometric titration is a reliable method.

-

Adjust the Buffer pH: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0). Attempt to dissolve your compound in these buffers, starting with the lowest pH and moving upwards. This will help you identify the minimum pH required for solubilization.

-

Consider Buffer Species: Be aware that certain buffer species can interact with your compound. For example, phosphate or citrate buffers can sometimes form less soluble salts with divalent cations if they are present as counter-ions from your compound's salt form.

The workflow for this initial troubleshooting can be visualized as follows:

Caption: Initial pH adjustment workflow for solubility issues.

Question 2: I've increased the pH, and solubility has improved, but it's still not high enough for my assay. What's the next logical step?

Answer:

Once you've optimized the pH, the next logical step is to consider salt formation or the use of co-solvents. Often, simply deprotonating the acid in solution isn't enough; forming a stable, soluble salt or reducing the polarity of the solvent system is required.

Strategy 1: Salt Formation

Forming a salt of your acidic compound with a suitable counter-ion can dramatically improve solubility and dissolution rate. Not all counter-ions are equal, and the best choice must be determined empirically through a salt screening study.

Experimental Protocol: Small-Scale Salt Screening

-

Stock Solution Prep: Prepare a concentrated stock solution of your trifluoromethyl isoxazole acid in a suitable organic solvent (e.g., methanol, ethanol, or acetone) where it is freely soluble.

-

Counter-ion Selection: Prepare a panel of counter-ion solutions (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine (Tris), N-methyl-D-glucamine (meglumine)) at an equimolar concentration in the same organic solvent.

-

Mixing: In separate glass vials, add 1 molar equivalent of your acid stock solution.

-

Addition of Base: To each vial, add 1 molar equivalent of a different counter-ion solution.

-

Solvent Removal: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the solid salt.

-

Aqueous Solubility Test: To each vial of solid salt, add a fixed volume of your target aqueous buffer (e.g., pH 7.4 PBS).

-

Equilibration & Analysis: Shake the vials at a constant temperature for 24 hours to reach equilibrium. Afterward, filter the samples through a 0.22 µm filter and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

Data Interpretation:

The results of your salt screen can be summarized in a table to easily compare the performance of different counter-ions.

| Counter-ion | Salt Form | Aqueous Solubility (mg/mL) at pH 7.4 | Observations |

| Sodium (Na+) | Sodium Salt | 1.2 | Clear solution |

| Potassium (K+) | Potassium Salt | 1.5 | Clear solution |

| Calcium (Ca2+) | Calcium Salt | 0.1 | Precipitate formed |

| Tromethamine | Tris Salt | 8.7 | Clear, slightly viscous |

| Meglumine | Meglumine Salt | 15.2 | Clear solution |

As shown in the example data, organic amine salts like tromethamine and meglumine often provide significantly higher aqueous solubility compared to simple inorganic salts.

Strategy 2: Co-solvents

If salt formation is not feasible or doesn't provide the required solubility, using a water-miscible organic co-solvent is a common strategy. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for your hydrophobic compound.

Commonly Used Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

Important Considerations:

-

Assay Compatibility: The chosen co-solvent must not interfere with your downstream experiment or assay. For example, high concentrations of DMSO can be toxic to cells.

-

Concentration: Start with a low percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it. Be aware that for some compounds, solubility can decrease at very high co-solvent concentrations (the "bell-shaped" curve).

Caption: Decision tree for advanced solubility enhancement.

Question 3: My compound is intended for an in vivo study, and I need a formulation with high solubility and good tolerability. What should I prioritize?

Answer:

For in vivo applications, your formulation strategy must balance solubility enhancement with physiological tolerability. High concentrations of organic co-solvents or extreme pH values are often not viable.

Priority 1: Salt Form Selection

As demonstrated in the previous section, selecting a highly soluble and well-tolerated salt form is often the best approach for in vivo studies. Salts formed with endogenous or pharmaceutically accepted counter-ions are preferred.

-

Inorganic: Sodium and potassium salts are the most common and generally well-tolerated.

-

Organic: Tromethamine (Tris) and N-methyl-D-glucamine (meglumine) are excellent choices that can significantly enhance solubility and are widely used in pharmaceutical formulations.

Priority 2: Use of Complexing Agents (Cyclodextrins)

If salt formation and simple pH adjustment are insufficient, cyclodextrins are a powerful tool. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Your trifluoromethyl isoxazole acid can be encapsulated within this cavity, forming an inclusion complex that has much higher aqueous solubility.

-

Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are frequently used due to their high solubility and excellent safety profiles.

Experimental Protocol: Formulation with HP-β-CD

-

Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v HP-β-CD in water for injection).

-

Compound Addition: Slowly add your solid trifluoromethyl isoxazole acid to the cyclodextrin solution while stirring.

-

Facilitate Complexation: Gently heat the mixture (e.g., to 40-50°C) or sonicate to facilitate the formation of the inclusion complex.

-

Equilibration: Allow the solution to stir at room temperature for 24-48 hours.

-

Filtration: Filter the final solution through a sterile 0.22 µm filter to remove any undissolved particles before in vivo administration.

This approach often allows for the creation of high-concentration, isotonic formulations suitable for injection.

References

-

Henderson-Hasselbalch Equation: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Salt Selection for Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

-

Use of Co-solvents in Formulation: Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

-

Cyclodextrins as Solubilizing Agents: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

Optimization of HATU coupling for electron-deficient isoxazole acids

Focus: HATU Coupling Optimization for Electron-Deficient Isoxazole Acids

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the amide coupling of highly electron-deficient heteroaromatic systems—specifically, isoxazole carboxylic acids—using HATU.

While HATU is a gold-standard coupling reagent, applying standard protocols to isoxazole acids often results in catastrophic yield losses, intractable byproducts, and stalled reactions. This guide deconstructs the chemical causality behind these failures and provides a self-validating, optimized workflow to ensure successful amide bond formation.

Part 1: The Mechanistic Challenge of Isoxazole Acids

The isoxazole ring is a highly electronegative, electron-withdrawing pharmacophore [3]. When an isoxazole carboxylic acid is activated by HATU, it forms an O-7-azabenzotriazole (OAt) active ester. Because the isoxazole ring pulls electron density away from the carbonyl carbon, this specific OAt ester becomes hyper-electrophilic .

While this extreme reactivity theoretically accelerates amine attack, in practice, it makes the active ester highly unstable. It becomes exceptionally vulnerable to premature hydrolysis by trace moisture [4], base-catalyzed degradation, or decarboxylation before the target amine can successfully couple.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive +99 Da mass adduct on my amine, and no desired isoxazole amide. What happened? Causality: You are observing guanidinylation . HATU contains a highly electrophilic bis(dimethylamino)methylene carbon. If your amine is introduced into the reaction mixture before the isoxazole acid is fully activated, the amine will act as a nucleophile and directly attack the HATU reagent. This forms a dead-end N,N,N',N'-tetramethylguanidinium byproduct, permanently capping your amine [1]. Solution: Strict order of addition is required. You must pre-activate the isoxazole acid with HATU and base for 2–5 minutes before introducing the amine[1].

Q2: I am pre-activating the acid, but my isoxazole active ester seems to degrade rapidly into a complex mixture. How do I stabilize it? Causality: The hyper-electrophilic nature of the isoxazole OAt-ester makes it highly sensitive to strong, nucleophilic bases. Standard protocols often use N,N-Diisopropylethylamine (DIPEA). However, the relatively high pKa (~10.5) and localized electron density of DIPEA can induce degradation or ketene formation in highly electron-deficient substrates. Solution: Switch to a milder, sterically hindered base such as sym-collidine (pKa ~7.4) or N-methylmorpholine (NMM) [2]. These bases are strong enough to deprotonate the carboxylic acid but weak enough to leave the resulting OAt-ester intact.

Q3: My reaction stalls at 50% conversion, and I see starting isoxazole acid returning in the LC-MS. Why? Causality: Moisture-induced hydrolysis. Because the isoxazole OAt-ester is so reactive, even trace amounts of water in your solvent (DMF/NMP) or hygroscopic HATU reagent will act as a competing nucleophile, hydrolyzing the active ester back to the starting carboxylic acid [4]. Solution: Use strictly anhydrous solvents, store HATU in a desiccator, and conduct the reaction under an argon or nitrogen atmosphere.

Part 3: Logical Causality & Workflow Visualizations

To understand how base selection directly impacts the survival of your active ester, review the logical causality diagram below:

Logical causality of base selection in preventing OAt-ester degradation.

Part 4: Quantitative Data Summary

The following table summarizes the quantitative impact of base selection and temperature control on the coupling efficiency of 5-substituted isoxazole-3-carboxylic acids.

| Base Selection | pKa (Conjugate Acid) | Nucleophilicity | OAt-Ester Stability (at 0 °C) | Guanidinylation Risk | Typical Isoxazole Amide Yield |

| DIPEA | 10.5 | Low (Sterically hindered) | Moderate to Low | High (if amine added early) | 40% – 60% |

| NMM | 7.4 | Moderate | High | Low | 75% – 85% |

| sym-Collidine | 7.4 | Very Low | Very High | Very Low | >90% |

Part 5: Self-Validating Experimental Protocol

To guarantee success, this protocol utilizes an In-Process Control (IPC) mechanism. By validating the formation of the active ester before proceeding, you eliminate the risk of amine guanidinylation and reagent waste.

Reagents Required:

-

Isoxazole carboxylic acid (1.0 eq)

-

Target Amine (1.0 eq)

-

HATU (1.05 eq)

-

sym-Collidine or NMM (2.0 - 3.0 eq)

-

Anhydrous DMF or NMP

Step-by-Step Methodology:

-

Preparation: Dissolve the isoxazole carboxylic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (Argon/N2).

-

Thermal Control: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Lower temperatures suppress the thermal degradation of the highly reactive active ester.

-

Base Addition: Add sym-collidine (2.5 eq) to the mixture and stir for 1 minute.

-

Activation: Add HATU (1.05 eq) in one solid portion. Stir the reaction at 0–5 °C for exactly 3 to 5 minutes.

-

SELF-VALIDATION CHECK (IPC): Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous Methanol. Run a rapid LC-MS on this quenched sample.

-

Success Criteria: You must observe the mass of the isoxazole methyl ester (formed by MeOH attacking the OAt-ester) or the intact OAt-ester.

-

Failure Criteria: If unreacted carboxylic acid dominates, add an additional 0.2 eq of HATU and wait 2 minutes. Do not proceed to step 6 until activation is confirmed.

-

-

Amine Coupling: Once the OAt-ester is validated, add the target amine (1.0 eq) dropwise.

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 1–2 hours. Monitor completion via LC-MS.

Optimized HATU coupling workflow for electron-deficient isoxazole acids.

Part 6: References

-

BenchChem Technical Support. Side reactions of HATU with nucleophilic side chains. BenchChem. 1

-

Bachem Knowledge Base. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2

-

National Institutes of Health (PMC). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. NIH. 3

-

Chem Reactor. HATU Coupling in Water Feasible? | HATU. YouTube. 4

Sources

Stability of 5-(trifluoromethyl)isoxazole ring under basic hydrolysis

Executive Summary

You are likely accessing this guide because an ester hydrolysis step involving a 5-(trifluoromethyl)isoxazole core resulted in the disappearance of your starting material or the formation of an unexpected polar product (often exhibiting a new nitrile signal in IR/NMR).

The Core Issue: The 5-trifluoromethyl (5-CF

Module 1: The Mechanism of Failure

To solve the problem, you must understand how the ring breaks. The instability is driven by the strong electron-withdrawing nature of the CF

Scenario A: 3-Unsubstituted-5-CF

-Isoxazoles (High Risk)

If your isoxazole has a proton at the 3-position (C3-H), it is extremely unstable to base. The base deprotonates C3, causing an immediate cascade that cleaves the N-O bond.[1]

Scenario B: 3-Substituted-5-CF

-Isoxazoles (Moderate Risk)

If C3 is blocked (e.g., methyl, phenyl), the ring is more robust but still susceptible to nucleophilic attack at C5 by hard nucleophiles (OH

Visualizing the Pathway (Graphviz)

Figure 1: Mechanistic pathways of base-induced isoxazole degradation. The C3-H deprotonation pathway (top) is kinetically dominant and occurs rapidly even with weak bases.

Module 2: Troubleshooting & Diagnostics

Use this Q&A section to diagnose your specific experimental failure.

Q1: I used LiOH/THF/Water at room temperature. My LCMS shows a mass equivalent to [M-H] or [M+H] but the retention time shifted significantly. What happened?

-

Diagnosis: You likely triggered the Leflunomide Rearrangement .

-

Explanation: If you have a C3-H, the ring opened to form an

-cyano-enol.[2][3][4][5] This isomer has the same molecular weight (isobaric) but vastly different polarity and UV activity. -

Verification: Check your IR spectrum. A sharp, distinct peak around 2200–2220 cm

confirms the presence of a nitrile (C

Q2: My isoxazole has a phenyl group at C3. Is it safe to reflux in NaOH?

-

Diagnosis: Risky.

-

Explanation: While 3-substituted analogs resist the deprotonation pathway, the 5-CF

group still activates the C5 position for S -

Recommendation: Do not reflux. Switch to acid hydrolysis (see Module 3).

Q3: Can I use carbonate bases (K

-

Diagnosis: Only for 3-substituted systems.

-

Explanation: For 3-unsubstituted isoxazoles (C3-H), even carbonates can be basic enough to trigger ring opening, especially in polar aprotic solvents (DMF, DMSO) or with heating.

Module 3: Safe Protocols (The Solution)

To hydrolyze an ester without destroying the 5-CF

Protocol A: Acidic Hydrolysis (Gold Standard)

Isoxazoles are generally stable to acid. This is the preferred method for deprotecting esters on this scaffold.

-

Reagents: 4M HCl in Dioxane or HCl (conc.) / Acetic Acid.

-

Procedure:

-

Dissolve substrate in Dioxane (or THF).

-

Add 4M HCl (approx. 5–10 equiv).

-

Heat to 50–60 °C. Monitor by TLC/LCMS.

-

Note: If the ester is sterically hindered (e.g., t-butyl), use TFA/DCM at RT.

-

-

Why it works: The protonated isoxazole is resistant to ring cleavage, and there are no strong nucleophiles to attack C5.

Protocol B: Enzymatic Hydrolysis (Mildest Option)

For substrates sensitive to both acid and base.

-

Reagents: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

-

Buffer: Phosphate buffer (pH 7.0). Crucial: Do not go above pH 7.5.

-

Procedure:

-

Suspend ester in Buffer/Acetone (9:1).

-

Add enzyme (immobilized or powder).

-

Stir at 30 °C.

-

-

Why it works: Enzymes operate at neutral pH, avoiding the pKa threshold for C3-H deprotonation.

Protocol C: Trimethyltin Hydroxide (The "Specialist" Reagent)

Use only if Acid and Enzymes fail.

-

Reagents: Me

SnOH (Trimethyltin hydroxide). -

Solvent: 1,2-Dichloroethane (DCE).

-

Procedure: Heat at 60–80 °C.

-

Warning: Highly toxic. Requires specific waste disposal. This reagent acts as a mild hydroxide equivalent that is often compatible with sensitive heterocycles.

Module 4: Comparative Stability Data

The following table summarizes the stability of isoxazole variations to help you assess risk.

| Scaffold Type | 5-Substituent | 3-Substituent | Stability in 1M NaOH (RT) | Primary Degradation Product |

| Leflunomide-like | -CF | -H | Unstable (< 30 min) | |

| 3-Methyl | -CF | -CH | Stable (Hours) | N/A (Slow C5 attack at high temp) |

| Non-fluorinated | -CH | -H | Moderate | Eventually opens, but slower than CF |

| Regioisomer | -Phenyl | -CF | Stable | 3-CF |

References

-

Kalgutkar, A. S., et al. (2003).[2][5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A77 1726.[1][2][3][4][5] Drug Metabolism and Disposition.[1]

- Key Insight: Establishes the mechanism of base-catalyzed ring opening of 3-unsubstituted-5-CF3-isoxazoles.

-

Prakash, O., & Jarvis, B. (1999).[1] Isoxazoles.[1][2][5][6] In Comprehensive Heterocyclic Chemistry II.

- Key Insight: General overview of isoxazole reactivity and susceptibility to nucleophiles.

-

Vijayalakshmi, D., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry.

- Key Insight: Discusses alternative mild hydrolysis conditions when traditional bases fail.

-

Fife, T. H. (2002).[7] Intramolecular general base catalyzed ester hydrolysis.[7] Journal of Organic Chemistry.

- Key Insight: Mechanistic details on how neighboring groups can catalyze hydrolysis, relevant for understanding substituent effects.

Disclaimer: This guide is for research purposes only. Always consult SDS for specific reagents, particularly Trimethyltin hydroxide.

Sources

- 1. naouabed.free.fr [naouabed.free.fr]

- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid

Welcome to the technical support center for the purification of 5-(trifluoromethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high purity for this versatile building block.

Introduction